![molecular formula C11H8Cl2N2O2S B2536184 Acide 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acétique CAS No. 211102-91-9](/img/structure/B2536184.png)
Acide 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an aniline moiety substituted with chlorine atoms, and an acetic acid group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Applications De Recherche Scientifique
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the Cox-1 and Cox-2 enzymes . These enzymes play a crucial role in the inflammation process, making them key targets for anti-inflammatory drugs .
Mode of Action
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid interacts with its targets, the Cox-1 and Cox-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ activity, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid affects the arachidonic acid pathway . By inhibiting the Cox-1 and Cox-2 enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins . This results in a decrease in inflammation, pain, and fever .
Pharmacokinetics
This suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid’s action include a reduction in the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever .
Analyse Biochimique
Biochemical Properties
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway . By inhibiting COX enzymes, 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid reduces the production of prostaglandins, thereby exhibiting anti-inflammatory effects. Additionally, it interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, leading to a reduction in inflammation. Furthermore, 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory properties. Additionally, the compound can interact with nuclear receptors, influencing gene expression and modulating cellular responses. These interactions can lead to changes in the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained anti-inflammatory and anticancer effects, with minimal degradation over time.
Dosage Effects in Animal Models
The effects of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, the compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, it can cause adverse effects, including gastrointestinal irritation and hepatotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s metabolism can influence its efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
The transport and distribution of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it can accumulate and exert its effects. Additionally, binding proteins can facilitate its distribution within tissues, ensuring that it reaches its target sites.
Subcellular Localization
The subcellular localization of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution with 3,4-Dichloroaniline: The thiazole intermediate is then reacted with 3,4-dichloroaniline in the presence of a suitable base to form the desired thiazole-aniline derivative.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aniline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(2,6-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl]acetic acid
Uniqueness
2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the aniline ring and the thiazole ring structure. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHLKFJUVVQIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
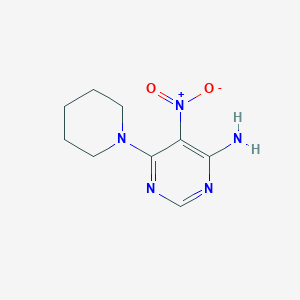
![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2536109.png)
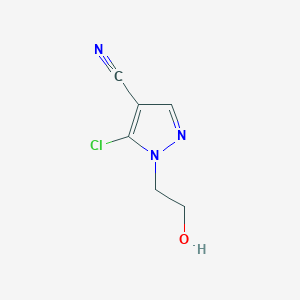
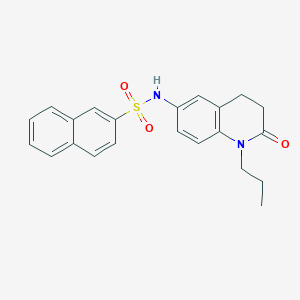
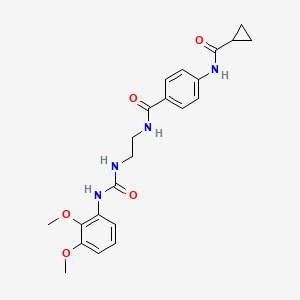
![4-propyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2536113.png)
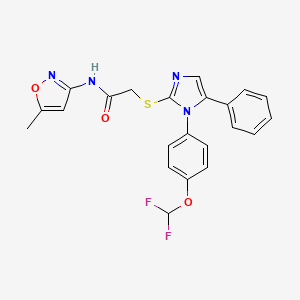
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)


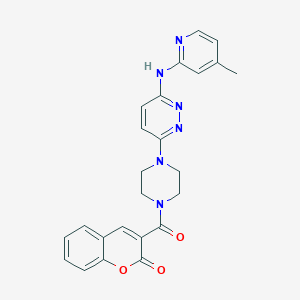
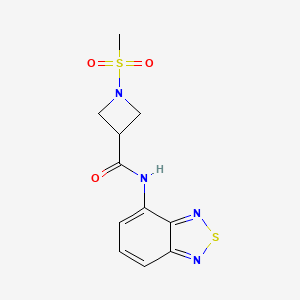
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)

